molecular formula C20H22N2O3 B5294301 N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine

N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine

Cat. No.: B5294301
M. Wt: 338.4 g/mol
InChI Key: ASKIRWIRDJTARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which combines p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. This reaction proceeds through a sequence of cycloaddition and N-furoylation processes . The structure of the compound is confirmed using techniques such as IR, 1H, 13C-NMR, and X-ray diffraction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as deep eutectic solvents, can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine is unique due to its specific quinoline core structure combined with methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-11-18(22-19-15(13)8-6-9-16(19)23-2)21-12-14-7-5-10-17(24-3)20(14)25-4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKIRWIRDJTARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.